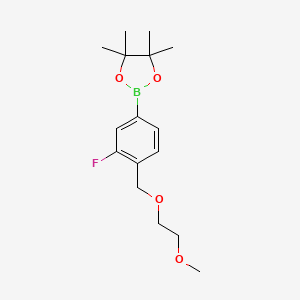

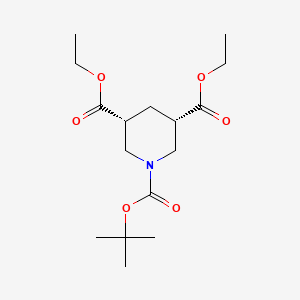

2-(3-Fluoro-4-((2-methoxyethoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

This compound is related to Enzalutamide, a medication used in the treatment of prostate cancer . It is a boric acid derivative and is obtained through a two-step substitution reaction . The compound is part of a class of molecules known as boronic acid pinacol ester compounds, which are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions .

Synthesis Analysis

The synthesis of this compound involves a two-step substitution reaction . In a related synthesis process, the condensation of 2-(3-Fluoro-4-methylcarbamoyl-phenylamino)-2-methyl-propionic acid methylester with 2-(trifluoromethyl)-4-isothiocyanato benzonitrile involves the use of higher temperature .Molecular Structure Analysis

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis

The compound is part of a class of molecules known as boronic acid pinacol ester compounds, which are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

The compound is a boric acid derivative and is obtained through a two-step substitution reaction . Boric acid compounds are very important organic and chemical products. They are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

The compound, being a boric acid ester intermediate with a benzene ring, is utilized in chemical synthesis. Its structural characteristics were determined through FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT) studies. These analyses confirmed the compound's conformation and revealed its physicochemical properties. Such detailed structural insight is critical for applications in material science and pharmaceuticals, where precise molecular architecture can significantly impact functionality (P. Huang et al., 2021).

Optical and Electronic Material Development

Derivatives of this compound have been explored for their potential in creating advanced materials. Specifically, they have been used in the development of heterodifunctional polyfluorenes, which serve as building blocks for creating bright, fluorescence-emitting nanoparticles. These particles, with their adjustable quantum yields and emission wavelengths, have applications ranging from bioimaging to optical sensors. The ability to fine-tune the optical properties of these materials opens up new avenues for research in nanotechnology and medical diagnostics (Christoph S. Fischer et al., 2013).

Sensing and Detection Technologies

The compound's derivatives have shown great promise in sensing technologies, especially in the detection of hydrogen peroxide (H2O2) in living cells. This is significant for biomedical research, as H2O2 plays a crucial role in various cellular processes and its detection can help in understanding pathological conditions like oxidative stress. The development of probes based on this compound that exhibit high sensitivity and selectivity towards H2O2 demonstrates the compound's utility in creating functional materials for biological applications (Jing Nie et al., 2020).

Mecanismo De Acción

Mode of Action

- The compound undergoes transmetalation with palladium (Pd) during the Suzuki–Miyaura coupling reaction. In this process, the boron atom (from the boronic ester) transfers to Pd, forming a Pd–C bond. The electrophilic organic group (aryl or heteroaryl) forms a sigma bond with Pd, resulting in oxidative addition. This step generates a positively charged intermediate (benzenonium ion) .

Direcciones Futuras

Boric acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are often used as enzyme inhibitors or specific ligand drugs which can be used not only in the treatment of tumors and microbial infections, but also in the design of anticancer drugs . This suggests potential future directions for the development and application of this compound.

Propiedades

IUPAC Name |

2-[3-fluoro-4-(2-methoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BFO4/c1-15(2)16(3,4)22-17(21-15)13-7-6-12(14(18)10-13)11-20-9-8-19-5/h6-7,10H,8-9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAXWJDNYMSMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)COCCOC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)

amine](/img/structure/B1465241.png)

![tert-butyl N-{2-azaspiro[4.4]nonan-6-yl}carbamate](/img/structure/B1465247.png)

![1-[(3-Chlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1465250.png)

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)

![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)